Spiro[2.4]heptane-1-carboxylic Acid
CAS No.: 17202-94-7
Cat. No.: VC21021224
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[2.4]heptane-1-carboxylic Acid - 17202-94-7](/images/no_structure.jpg)
Specification
CAS No. | 17202-94-7 |
---|---|
Molecular Formula | C8H12O2 |
Molecular Weight | 140.18 g/mol |
IUPAC Name | spiro[2.4]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C8H12O2/c9-7(10)6-5-8(6)3-1-2-4-8/h6H,1-5H2,(H,9,10) |
Standard InChI Key | XYWFMXZFOVJDHK-UHFFFAOYSA-N |
SMILES | C1CCC2(C1)CC2C(=O)O |
Canonical SMILES | C1CCC2(C1)CC2C(=O)O |
Introduction
Spiro[2.4]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique spiro configuration, which involves a connection between two non-adjacent carbon atoms in a cyclic structure. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry. The molecular formula for spiro[2.4]heptane-1-carboxylic acid is , with a molecular weight of approximately 140.18 g/mol.
Structural Representation
The structure of spiro[2.4]heptane-1-carboxylic acid can be depicted as follows:
-
Molecular Formula:
-
CAS Number: 17202-94-7
-
InChIKey: XYWFMXZFOVJDHK-UHFFFAOYSA-N
Synthetic Methods
Various synthetic routes have been explored for the preparation of spiro[2.4]heptane-1-carboxylic acid, including:
-
Cyclization Reactions: Utilizing cyclopropylidene intermediates to form the spiro structure.
-
Functionalization Techniques: Employing reactions such as Wittig olefination and various carbonyl transformations.
Reactivity Profile
The compound exhibits notable reactivity due to the presence of the carboxylic acid functional group, allowing for further derivatization:
-
Esterification: Can react with alcohols to form esters.
-
Amidation: Capable of forming amides with amines.
Biological Activity
Research indicates that derivatives of spiro[2.4]heptane-1-carboxylic acid may possess biological activities relevant to drug development:
-
Pharmacological Studies: Compounds derived from this structure have been investigated for their potential as selective ligands in peptidomimetic drug design.
Material Science
The unique structural properties of spiro[2.4]heptane-1-carboxylic acid make it an interesting candidate for studies in material science, particularly in the development of new polymers or advanced materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume